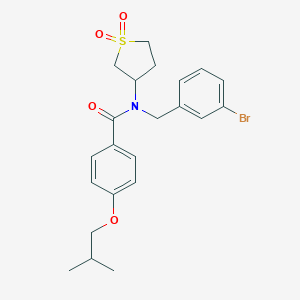![molecular formula C17H22N2O2 B265217 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide, also known as HMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, protection against oxidative stress and improvement of cognitive function in neurodegenerative disorders, and inhibition of bacterial and viral growth in infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
For N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide research include further investigation into its mechanism of action, as well as its potential use as a therapeutic agent in various diseases. Additionally, research could focus on the development of more efficient synthesis methods and the optimization of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide's properties for specific applications.
Métodos De Síntesis
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide can be synthesized through a multi-step process involving the reaction of 8-methylquinoline-2-carbaldehyde with isobutylamine, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained through the reaction of the resulting intermediate with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of bacteria and viruses.
Propiedades
Nombre del producto |
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide |
|---|---|
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-19(13(4)20)10-15-8-14-7-5-6-12(3)16(14)18-17(15)21/h5-8,11H,9-10H2,1-4H3,(H,18,21) |
Clave InChI |
OUDQOIZNCUGRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C(=C2)CN(CC(C)C)C(=O)C |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-furylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B265175.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)